![molecular formula C20H26FN3 B5645737 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine](/img/structure/B5645737.png)
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine and similar compounds involves complex organic synthesis techniques. For example, Govindhan et al. (2017) utilized a click chemistry approach for synthesizing a related compound, emphasizing the role of starting materials, such as 2-azido-1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, and highlighting the importance of specific conditions for achieving good yield and desired characteristics (Govindhan et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to confirm the structure of synthesized compounds. Manjunath et al. (2011) provided an example of structural investigation by X-ray diffraction studies, demonstrating the compound's crystalline nature and detailing its conformation and intermolecular interactions (Manjunath et al., 2011).
Chemical Reactions and Properties
The chemical properties of such compounds are explored through various reactions and analyses, including their reactivity under different conditions and the formation of derivatives. For instance, Windhorst et al. (1999) described the chemical synthesis of a fluorinated analogue, highlighting the compound's reactivity and potential as a histamine H3 receptor antagonist (Windhorst et al., 1999).
Physical Properties Analysis
The physical properties, such as thermal stability and crystalline form, are crucial for understanding the compound's behavior in various applications. The work by Govindhan et al. (2017) included thermal stability analysis using TGA and DSC techniques, providing insight into the compound's robustness under thermal stress (Govindhan et al., 2017).
Chemical Properties Analysis
Chemical properties are often determined through spectroscopic characterization and reactivity studies. Prasad et al. (2018) performed IR, 1H NMR, LC-MS spectra analyses, and X-ray diffraction studies to elucidate the structure and reactivity of a novel bioactive heterocycle, showcasing the methods for analyzing chemical properties (Prasad et al., 2018).
properties
IUPAC Name |
3-[1-(cyclobutylmethyl)imidazol-2-yl]-1-[(2-fluorophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3/c21-19-9-2-1-7-17(19)14-23-11-4-8-18(15-23)20-22-10-12-24(20)13-16-5-3-6-16/h1-2,7,9-10,12,16,18H,3-6,8,11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEGEYCIPOSDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCCN(C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluorobenzyl)piperidine |
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